molecular formula C14H15F13O2 B8017469 6-(Perfluorohexyl)hexyl acetate

6-(Perfluorohexyl)hexyl acetate

Cat. No.: B8017469
M. Wt: 462.25 g/mol
InChI Key: MPSXQENHAQHCJT-UHFFFAOYSA-N
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Description

6-(Perfluorohexyl)hexyl acetate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant hydrophobicity and chemical stability, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Perfluorohexyl)hexyl acetate typically involves the esterification of 7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluorododecanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Perfluorohexyl)hexyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluorododecanol and acetic acid.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide at elevated temperatures.

    Reduction: Conducted in anhydrous conditions using lithium aluminum hydride in a solvent like ether.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the acetate group.

Major Products

    Hydrolysis: 7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluorododecanol and acetic acid.

    Reduction: 7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluorododecanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Perfluorohexyl)hexyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.

    Biology: Employed in the study of membrane proteins due to its ability to mimic lipid environments.

    Medicine: Investigated for its potential use in drug delivery systems owing to its hydrophobic nature.

    Industry: Utilized in the production of water-repellent coatings and materials.

Mechanism of Action

The mechanism of action of 6-(Perfluorohexyl)hexyl acetate is primarily related to its hydrophobic and lipophilic properties. The compound can interact with lipid bilayers, altering membrane fluidity and permeability. This interaction is crucial in its applications in drug delivery and membrane protein studies.

Comparison with Similar Compounds

Similar Compounds

    7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluorododecanol: The alcohol counterpart of the acetate.

    7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluorododecanoic acid: The carboxylic acid derivative.

    7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluorododecyl chloride: The chloride derivative.

Uniqueness

6-(Perfluorohexyl)hexyl acetate is unique due to its ester functional group, which imparts distinct reactivity and solubility properties compared to its alcohol, acid, and chloride counterparts. This uniqueness makes it particularly valuable in applications requiring specific chemical interactions and stability.

Properties

IUPAC Name

7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododecyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F13O2/c1-8(28)29-7-5-3-2-4-6-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSXQENHAQHCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F13O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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